molecular formula C34H36P2 B1354175 (-)-1,2-Bis((2R,5R)-2,5-diphenylphospholano)ethane CAS No. 528565-79-9

(-)-1,2-Bis((2R,5R)-2,5-diphenylphospholano)ethane

Cat. No. B1354175
M. Wt: 506.6 g/mol
InChI Key: VHHAZLMVLLIMHT-YFRBGRBWSA-N
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Description

“(-)-1,2-Bis((2R,5R)-2,5-diphenylphospholano)ethane” is a chiral ligand . It has the molecular formula C34H36P2 and a molecular weight of 506.6 g/mol .


Molecular Structure Analysis

The molecular structure of “(-)-1,2-Bis((2R,5R)-2,5-diphenylphospholano)ethane” consists of two phenyl groups attached to each phospholano group, which are connected by an ethane bridge .


Chemical Reactions Analysis

“(-)-1,2-Bis((2R,5R)-2,5-diphenylphospholano)ethane” can be used as a chiral ligand in various chemical reactions . For example, it can be used in the 1,3-dipolar cycloaddition reaction of azomethyne yielding fullerene enantiomers, catalyzed by silver .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(-)-1,2-Bis((2R,5R)-2,5-diphenylphospholano)ethane” include a refractive index of n20/D 1.5249, a boiling point of 104-106 °C/0.05 mmHg, and a density of 0.939 g/mL at 25 °C .

Scientific Research Applications

Synthesis and Ligand Application

1,2-Bis(2,5-diphenylphospholano)ethane (Ph-BPE) was synthesized through a simple synthetic pathway and demonstrated enhanced activity and selectivity in rhodium-catalyzed asymmetric hydrogenation compared to existing BPE ligand family members. This indicates its potential in facilitating precise chemical reactions in the field of asymmetric catalysis (Pilkington & Zanotti-gerosa, 2003).

Reaction with Quinones

The compound shows versatile reactivity when interacting with different quinones, leading to the formation of various derivatives. This property highlights its potential as a reactive intermediate in organic synthesis, contributing to the synthesis of complex organic molecules (Boulos, Ewies, & Fahmy, 2013).

Ligand for Asymmetric Hydrogenation

As a ligand, 1,2-Bis(2,5-diphenylphospholano)ethane demonstrates high activity and selectivity in asymmetric hydrogenation reactions, indicating its effectiveness in inducing chirality in the hydrogenated products. This is crucial in the synthesis of chiral molecules which are often needed in pharmaceuticals and fine chemicals (Jackson & Lennon, 2007).

Palladium-catalyzed Regioselective Reaction

The compound, in combination with palladium, catalyzes regioselective addition reactions. The regioselectivity of this reaction is influenced by the choice of ligand and solvent, indicating its potential utility in fine-tuning organic synthesis reactions (Nune & Tanaka, 2007).

Conversion of Alcohols to Halides

1,2-Bis(diphenylphosphino)ethane is used to convert alcohols to chlorides and bromides, offering a convenient method for the purification of the desired halide. This reflects its utility in synthetic organic chemistry, especially in steps involving the transformation of functional groups (Pollastri, Sagal, & Chang, 2001).

properties

IUPAC Name

(2R,5R)-1-[2-[(2R,5R)-2,5-diphenylphospholan-1-yl]ethyl]-2,5-diphenylphospholane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36P2/c1-5-13-27(14-6-1)31-21-22-32(28-15-7-2-8-16-28)35(31)25-26-36-33(29-17-9-3-10-18-29)23-24-34(36)30-19-11-4-12-20-30/h1-20,31-34H,21-26H2/t31-,32-,33-,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHHAZLMVLLIMHT-YFRBGRBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(P(C1C2=CC=CC=C2)CCP3C(CCC3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](P([C@H]1C2=CC=CC=C2)CCP3[C@H](CC[C@@H]3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70465304
Record name (-)-1,2-Bis((2R,5R)-2,5-diphenylphospholano)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70465304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-1,2-Bis((2R,5R)-2,5-diphenylphospholano)ethane

CAS RN

528565-79-9
Record name (-)-1,2-Bis((2R,5R)-2,5-diphenylphospholano)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70465304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,5R)-1-[2-[(2R,5R)-2,5-diphenylphospholan-1-yl]ethyl]-2,5-diphenylphospholane
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(-)-1,2-Bis((2R,5R)-2,5-diphenylphospholano)ethane
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(-)-1,2-Bis((2R,5R)-2,5-diphenylphospholano)ethane

Citations

For This Compound
49
Citations
MR Friedfeld, H Zhong, RT Ruck, M Shevlin, PJ Chirik - Science, 2018 - science.org
Identifying catalyst activation modes that exploit one-electron chemistry and overcome associated deactivation pathways will be transformative for developing first-row transition metal …
Number of citations: 208 www.science.org
KL Sytwu - 2014 - search.proquest.com
The purpose of this research is to synthesize novel Dinitrosyl-Iron Complexes and to investigate their structures and properties. It is hoped that the compounds may be used for nitric …
Number of citations: 0 search.proquest.com
K Karami, JF Gallagher, M Sillanpää - Journal of Molecular Structure, 2023 - Elsevier
Lately, functionalities have received considerable attention towing to their pivotal role in classical organic chemistry. Molecular properties, ie physical and chemical properties, are …
Number of citations: 2 www.sciencedirect.com
Y Miki, K Hirano, T Satoh, M Miura - Organic letters, 2014 - ACS Publications
A CuCl/(R,R)-Ph-BPE-catalyzed enantioselective formal hydroamination of oxa- and azabicyclic alkenes with polymethylhydrosiloxane (PMHS) and O-benzoylhydroxylamines has been …
Number of citations: 118 pubs.acs.org
EE Maroto, A de Cózar, S Filippone… - Angewandte …, 2011 - Wiley Online Library
Since the discovery of fullerenes [1] and their further preparation on a multigram scale,[2] these molecular carbon allotropes have been thoroughly investigated from the chemical …
Number of citations: 88 onlinelibrary.wiley.com
H Zhong, MR Friedfeld, J Camacho-Bunquin… - …, 2018 - ACS Publications
Cobalt complexes bearing enantiopure, bidentate bis(phosphine) ligands exhibit extraordinary activity and stereoselectivity for the hydrogenation of enamides. Optimal performance …
Number of citations: 20 pubs.acs.org
J Marco‐Martínez, S Vidal, I Fernández… - Angewandte Chemie …, 2017 - Wiley Online Library
Chiral fullerene–metal hybrids with complete control over the four stereogenic centers, including the absolute configuration of the metal atom, have been synthesized for the first time. …
Number of citations: 22 onlinelibrary.wiley.com
H Zhong, M Shevlin, PJ Chirik - Journal of the American Chemical …, 2020 - ACS Publications
The asymmetric hydrogenation of α,β-unsaturated carboxylic acids using readily prepared bis(phosphine) cobalt(0) 1,5-cyclooctadiene precatalysts is described. Di-, tri-, and tetra-…
Number of citations: 71 pubs.acs.org
N Martín - The Electrochemical Society Interface, 2013 - iopscience.iop.org
Fullerenes were first reported in 1985 and several new avenues in this domain are discussed in this article, such as the control of stereoselectivity and chirality in these materials via …
Number of citations: 3 iopscience.iop.org
S Filippone, EE Maroto… - … and Catalysis: The …, 2013 - Wiley Online Library
Although the chemistry of fullerenes is nowadays considered well established, the use of metals such as Co, Rh, Pd, Cu, Ag, or Mn, as catalysts in a variety of reactions has significantly …
Number of citations: 4 onlinelibrary.wiley.com

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